molecular formula C7H3ClFNO4 B2592878 2-Chloro-5-fluoro-4-nitrobenzoic acid CAS No. 149903-77-5

2-Chloro-5-fluoro-4-nitrobenzoic acid

Cat. No. B2592878
CAS RN: 149903-77-5
M. Wt: 219.55
InChI Key: LXUZKEKXMXCKHZ-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-nitrobenzoic acid is a chemical compound with the molecular formula C7H3ClFNO4 . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chloro, fluoro, and nitro group, and a carboxylic acid group . The average mass of the molecule is 219.554 Da .


Physical And Chemical Properties Analysis

This compound has a melting point of 146-150°C and a predicted boiling point of 364.2±42.0°C . It has a predicted density of 1.689±0.06 g/cm3 . It is soluble in methanol and is typically stored in a dry room at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Chloro-5-fluoro-4-nitrobenzoic acid serves as a precursor in the synthesis of heterocyclic compounds, which are crucial in drug development and material science. For example, its derivative, 4-Chloro-2-fluoro-5-nitrobenzoic acid, has been identified as a multireactive building block that facilitates the solid-phase synthesis of diverse heterocyclic scaffolds, such as benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These compounds have significant importance in current drug discovery due to their broad spectrum of biological activities (Křupková et al., 2013).

Advancements in Crystal Engineering

Another fascinating application of this compound is in the field of crystal engineering. The study of molecular salts and cocrystals containing this compound has provided insights into the role of halogen bonds in crystal stabilization. For instance, a series of molecular salts synthesized through a crystal engineering approach demonstrated the occurrence of weak halogen bonds alongside strong hydrogen bonds, emphasizing the compound's utility in designing new materials with desired properties (Oruganti et al., 2017).

Drug Development and Molecular Modeling

The chemical has also been explored in drug development, particularly in the design of novel therapies for immune deficiency diseases. Its ability to form stable co-crystals with other pharmaceutical agents, like nicotinamide, showcases its potential in enhancing the stability and efficacy of therapeutic compounds. Such co-crystals exhibit higher melting points than either of the pure components, suggesting an increased thermal stability which is advantageous for pharmaceutical applications (Lemmerer et al., 2010).

Environmental and Material Sciences

In environmental science, the solubility characteristics of this compound in various organic solvents have been modeled to understand its behavior in different media. This information is critical for the environmental risk assessment of chemical compounds and their potential impact on ecosystems (Stovall et al., 2005).

Safety and Hazards

The compound is classified as an irritant and should be handled with care . It has hazard statements H335, H315, and H319, indicating that it may cause respiratory irritation, skin irritation, and serious eye irritation .

properties

IUPAC Name

2-chloro-5-fluoro-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUZKEKXMXCKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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